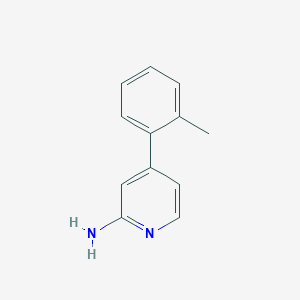

4-(2-Methylphenyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

4-(2-methylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-14-12(13)8-10/h2-8H,1H3,(H2,13,14) |

InChI Key |

LBCDBSNUUFVOLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 2 Methylphenyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-(2-Methylphenyl)pyridin-2-amine provides critical information about the number of different types of protons and their neighboring environments. In a typical spectrum, the aromatic protons of the pyridine (B92270) and phenyl rings resonate in the downfield region, generally between δ 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The methyl group protons on the phenyl ring would appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The amine (NH₂) protons can exhibit a broad signal, and its chemical shift can vary depending on the solvent and concentration.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Pyridine Ring Protons | 6.0 - 8.5 |

| Phenyl Ring Protons | 6.0 - 8.5 |

| Amine (NH₂) Protons | Variable (often broad) |

| Methyl (CH₃) Protons | 2.0 - 2.5 |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency used for analysis.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of δ 100-160 ppm. The carbon atom attached to the nitrogen in the pyridine ring (C2) and the carbon bearing the methylphenyl group (C4) would likely appear in the more downfield portion of this range. The methyl carbon, being aliphatic, will have a characteristic signal in the upfield region, generally between δ 15-25 ppm.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 100 - 160 |

| Phenyl Ring Carbons | 100 - 160 |

| Methyl (CH₃) Carbon | 15 - 25 |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would help to trace the connectivity of the protons within the pyridine and the methylphenyl rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connection point between the methylphenyl group and the pyridine ring, as well as the position of the amino group. youtube.com

Through the combined application of these NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group are expected in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. The C=C and C=N stretching vibrations of the aromatic pyridine and phenyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine group is expected around 1250-1350 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Aromatic C=C and C=N | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes, which are often weak in the FTIR spectrum. The symmetric stretching of the C-C bonds within the phenyl and pyridine rings will also give rise to characteristic Raman bands. The combination of both FTIR and Raman data allows for a more complete vibrational analysis of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For 2-aminopyridine (B139424) derivatives, the UV-Vis spectrum typically reveals characteristic absorption bands corresponding to π-π* and n-π* electronic transitions.

Research on 2-aminopyridine has shown a broad absorption band around 298 nm. researchgate.net The presence of tautomeric forms can introduce another band at approximately 350 nm. researchgate.net A derivative of 2-aminopyridine exhibited two absorption bands at 246 nm and 335 nm, which were attributed to the π-π* electronic transition of the aromatic ring. researchgate.net The electronic spectra of Schiff base ligands and their metal complexes are often recorded in solvents like DMSO to observe these transitions. researchgate.net

The interaction with metal ions can lead to shifts in the UV spectra, indicating complex formation. For instance, the complexation of Fe3+ with a 2-aminopyridine derivative resulted in a red shift of about 8 nm in its two absorption bands, confirming the involvement of both the pyridine and amine nitrogens in the coordination. researchgate.net The variation in the UV-vis spectrum of a ligand in the presence of metal ions is indicative of the formation of a complex. nih.gov For example, pyrimidine (B1678525) and pyridine derivatives have shown the ability to chelate Fe3+ and Cu2+ ions, a property attributed to the two adjacent nitrogen atoms in the 2-aminopyrimidine (B69317) or 2-aminopyridine moiety. nih.gov

The nature and position of substituents on the aromatic rings can modulate the UV-Visible spectroscopic properties. chemrxiv.org For instance, the electronic spectra of some compounds feature transitions up to 400 nm, and upon excitation, they can exhibit photoluminescence. acs.org In many cases, this luminescence originates from ligand-centered π–π* transitions and is fluorescent in nature. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds, providing valuable information about their structure. The ionization of a molecule creates a molecular ion (M+), which can then fragment into smaller, charged species.

For aliphatic amines, the molecular ion peak (M+) is typically an odd number if it contains a single nitrogen atom, although it may be weak or absent. miamioh.edu A peak at M-1 is common. miamioh.edu The predominant fragmentation mode for aliphatic amines is α-cleavage, where an alkyl radical is lost, with the largest group being preferentially lost. miamioh.edulibretexts.org This fragmentation is useful in distinguishing between primary, secondary, and tertiary amines. libretexts.org

In the analysis of a compound like (4-methylphenyl)(pyridin-2-yl)methanamine, which shares structural similarities with the title compound, predicted collision cross-section (CCS) values can be calculated for various adducts, such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu The molecular ion itself (M+) for this compound has a predicted m/z of 198.11514. uni.lu

The fragmentation of molecules containing heteroatoms, such as nitrogen in the pyridine and amine groups, often follows specific pathways. gbiosciences.com The stability of the resulting ions plays a crucial role in determining the intensity of the peaks in the mass spectrum, with the most stable ions giving rise to the most abundant peaks. gbiosciences.com For instance, the fragmentation of pyrimidine derivatives has been studied to understand their behavior under electron impact. acs.org

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions of Pyridin-2-amine Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is the gold standard for determining the precise molecular structure of crystalline compounds. For derivatives of 2-aminopyridine, these studies reveal key structural parameters. For instance, the crystal structure of N-(4-chlorophenyl)-4-methylpyridin-2-amine, a related compound, shows a dihedral angle of 48.03 (8)° between the benzene (B151609) and pyridyl rings, indicating a non-planar molecule. nih.gov

The analysis of various 2-aminopyridine derivatives has provided detailed crystallographic data. For example, the crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine was determined to be monoclinic with specific cell parameters. researchgate.net Similarly, the structures of several 2,2′-bipyridine derivatives containing aromatic amine moieties have been elucidated, offering insights into their molecular geometries. researchgate.net

In the case of salts formed with 2-aminopyridine, such as those with citric acid, X-ray diffraction reveals details of protonation and the resulting ionic structures. nih.gov For example, in one salt, the pyridine nitrogen is protonated, and the central carboxylic group of the acid is deprotonated. nih.gov

The data obtained from single-crystal X-ray diffraction is often presented in a standardized format, including crystal system, space group, unit cell dimensions, and refinement parameters.

Table 1: Representative Crystallographic Data for Pyridin-2-amine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| N-(4-Chlorophenyl)-4-methylpyridin-2-amine | Monoclinic | P2₁/c | 15.9335 | 4.0651 | 17.0153 | 98.755 | nih.gov |

| (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine | Monoclinic | C12/c1 | 10.705 | 14.654 | 19.558 | 94.74 | researchgate.net |

| 2-aminopyridinium citrate (B86180) (1:1) | Monoclinic | P2₁/n | 7.6418 | 15.0211 | 11.2335 | 99.497 | nih.gov |

| tris(2-aminopyridinium) citrate (3:1) | Monoclinic | P2₁/n | 10.7431 | 17.0197 | 13.9316 | 107.031 | nih.gov |

This table is for illustrative purposes and includes data for related compounds to demonstrate the type of information obtained from single-crystal X-ray diffraction.

Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in a crystal, known as crystal packing, is largely dictated by intermolecular forces, with hydrogen bonding playing a particularly significant role in pyridin-2-amine derivatives. The amino group (-NH₂) and the pyridine nitrogen atom are excellent hydrogen bond donors and acceptors, respectively.

In the crystal structure of N-(4-chlorophenyl)-4-methylpyridin-2-amine, centrosymmetrically related molecules are linked by pairs of N—H⋯N hydrogen bonds, forming eight-membered synthons. nih.gov Similarly, in salts of 2-aminopyridine with citric acid, a variety of hydrogen bonds, including N—H⋯O and O—H⋯O interactions, create complex three-dimensional architectures. nih.gov The common charge-assisted 2-aminopyridinium–carboxylate heterosynthon is a recurring motif in such structures. nih.gov

The study of silylated 2-aminopyrimidines also highlights the importance of intermolecular N–H···N hydrogen bonding in their crystal structures. mdpi.com The presence of water molecules can further influence the hydrogen bonding network, leading to the formation of hydrated crystal structures with distinct packing arrangements. researchgate.net

π-π Stacking and Weak Intermolecular Interactions

The aromatic pyridine and phenyl rings in these molecules are prone to π-π stacking interactions. These interactions can be either face-to-face or edge-to-face. nih.gov For instance, in some metal complexes involving pyridine rings, π-π stacking interactions lead to the formation of one-dimensional ladder-like or step-like chains. researchgate.net The centroid-centroid distances between the interacting rings are a key parameter in characterizing these interactions, with typical distances being in the range of 3.4 to 3.8 Å. researchgate.net

In the crystal structure of (pyridin-2-yl-methyl-idene)(tri-phenyl-meth-yl)amine, C—H⋯π interactions link dimers into a three-dimensional network. nih.gov These weak interactions, though individually less energetic than hydrogen bonds, collectively play a crucial role in determining the final crystal structure and can influence the physical properties of the material. The analysis of these interactions is often aided by computational tools that can quantify their strength and geometry. rsc.org

Computational Chemistry and Theoretical Investigations of 4 2 Methylphenyl Pyridin 2 Amine

Density Functional Theory (DFT) Studies of Molecular and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of the electronic structure of molecules. For 4-(2-Methylphenyl)pyridin-2-amine, DFT studies are instrumental in elucidating its fundamental molecular and electronic characteristics. These calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves minimizing the molecule's energy to find its equilibrium structure. A key feature of this molecule is the rotational freedom around the single bond connecting the 2-methylphenyl group and the pyridine (B92270) ring.

Conformational analysis reveals that the molecule is non-planar. nih.gov The dihedral angle between the planes of the pyridine ring and the methylphenyl ring is a critical parameter. DFT calculations for similar biaryl systems show that this angle is typically between 40° and 60° to minimize steric hindrance between the ortho-hydrogen on the pyridine ring and the methyl group on the phenyl ring. nih.govresearchgate.net The amino group attached to the pyridine ring is generally found to be nearly coplanar with the pyridine ring itself, facilitating electronic communication. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical) This table presents typical bond lengths and angles derived from DFT calculations on analogous structures. Actual values would be obtained from specific calculations on the title compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-C (inter-ring) | 1.48 Å |

| C-N (amino) | 1.37 Å | |

| C=N (pyridine) | 1.34 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angles | C-C-C (inter-ring) | 121° |

| C-C-N (amino) | 123° | |

| H-N-H (amino) | 115° | |

| Dihedral Angle | Phenyl-Pyridine | ~55° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylphenyl ring and the amino group. The LUMO is anticipated to be distributed over the electron-deficient pyridine ring. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netmalayajournal.org A smaller gap suggests higher reactivity and greater ease of electronic excitation. malayajournal.org

Table 2: Theoretical FMO Properties of this compound This table shows representative energy values based on DFT calculations for similar aromatic amines.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 4.5 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions prone to electrophilic and nucleophilic attack. mdpi.com The MESP map is colored to indicate different potential values: red signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are attractive to nucleophiles. researchgate.net

In this compound, the MESP analysis would show a region of strong negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, identifying them as primary sites for protonation and hydrogen bonding. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group would appear as regions of positive potential (blue), indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing deep insights into bonding, charge delocalization, and hyperconjugative effects. nih.gov By analyzing the donor-acceptor interactions, NBO calculations can quantify the stability arising from electron delocalization. researchgate.net

Theoretical Spectroscopic Simulations (IR, Raman, NMR, UV-Vis)

DFT calculations are highly effective in simulating various types of molecular spectra. These theoretical spectra can be used to interpret and assign experimental data with greater confidence. researchgate.net

IR and Raman Spectroscopy: Theoretical calculations of vibrational frequencies help in assigning the absorption bands in experimental FT-IR and FT-Raman spectra. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be associated with specific bond stretches, bends, or torsions within the molecule. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, aid in the complete structural elucidation of the molecule in solution.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions, primarily the HOMO→LUMO transition, which corresponds to the maximum absorption wavelength (λmax). researchgate.net This provides insight into the electronic transitions responsible for the molecule's color and photochemical properties.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its conformational landscape and interactions with its environment (e.g., solvent). nih.gov

For this compound, an MD simulation can explore the full range of rotational motion around the C-C bond linking the two rings, mapping the energy landscape of different conformations. mdpi.com This is crucial for understanding the molecule's flexibility, which can be important for its interaction with biological targets like enzymes. The simulations can also model how the molecule interacts with solvent molecules, providing information on solvation shells and hydrogen bonding dynamics. nih.gov

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the reactivity of a molecule. Parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From these frontier orbital energies, a suite of global reactivity descriptors can be calculated to provide a more nuanced understanding of chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

For this compound, the presence of the electron-donating amino group (-NH₂) and the methylphenyl group is expected to influence these parameters significantly. The amino group would likely raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted pyridine. The methyl group on the phenyl ring further contributes to this electron-donating character.

A hypothetical data table for the quantum chemical parameters of this compound, based on typical values for similar molecules calculated using DFT methods, is presented below.

Table 1: Predicted Quantum Chemical Parameters (Note: The following data is illustrative and based on general principles of computational chemistry for similar structures, as specific literature data for the title compound was not found.)

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.5 to -6.0 |

| LUMO Energy | ELUMO | -1.0 to -1.5 |

| Energy Gap | ΔE | 4.0 to 5.0 |

| Ionization Potential | I | 5.5 to 6.0 |

| Electron Affinity | A | 1.0 to 1.5 |

| Electronegativity | χ | 3.25 to 3.75 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Chemical Softness | S | 0.20 to 0.25 |

Non-Linear Optical (NLO) Property Predictions

Materials with significant NLO properties are crucial for the development of advanced photonic and optoelectronic technologies. The NLO response of a molecule is governed by its hyperpolarizability (β), which describes how the molecule's dipole moment changes under a strong electric field. Molecules with large dipole moments, extended π-conjugated systems, and significant charge transfer characteristics often exhibit high hyperpolarizability.

Computational methods are essential for predicting the NLO properties of new compounds. The key parameters calculated include:

Linear Polarizability (α): The linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β): The second-order, non-linear response, which is responsible for effects like second-harmonic generation (SHG).

In this compound, the aminopyridine core acts as an electron donor, and the phenyl ring can act as a π-acceptor system. This donor-π-acceptor (D-π-A) architecture is a classic design strategy for NLO materials. The charge transfer from the amino group through the pyridine ring to the phenyl group would lead to a non-zero hyperpolarizability. The twisted conformation between the pyridine and phenyl rings, dictated by the ortho-methyl group, will significantly impact the extent of π-conjugation and, consequently, the magnitude of the NLO response.

A hypothetical data table for the predicted NLO properties is shown below. These values are typically calculated using DFT methods and are compared against known NLO materials like urea (B33335) for reference.

Table 2: Predicted Non-Linear Optical (NLO) Properties (Note: The following data is illustrative and based on general principles of computational chemistry for similar structures, as specific literature data for the title compound was not found.)

| Property | Symbol | Predicted Value (esu) |

|---|---|---|

| Dipole Moment | μ | 2.0 - 3.5 D |

| Average Polarizability | <α> | 15 - 25 x 10-24 |

The predicted hyperpolarizability would suggest that this compound could have a modest NLO response. Further theoretical and experimental validation would be necessary to confirm its potential for NLO applications.

Chemical Reactivity and Functionalization of 4 2 Methylphenyl Pyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on Pyridin-2-amine Ring Systems

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com This effect is somewhat mitigated by the activating amino group. However, harsh reaction conditions are often necessary to achieve substitution on the pyridine ring, which typically occurs at the 3- or 5-positions, meta to the nitrogen. youtube.com The presence of the bulky 2-methylphenyl group at the 4-position may also sterically hinder substitution at the 3-position.

Conversely, the tolyl (2-methylphenyl) ring is activated towards electrophilic substitution by the methyl group. Therefore, reactions such as nitration or halogenation would be expected to occur on the tolyl ring, directed by the methyl group to the ortho and para positions relative to it.

Studies on related N-arylpyridin-2-amine systems have shown that electrophilic substitution can be complex. For instance, the nitration of pyridine itself requires vigorous conditions and results in low yields. youtube.com In acidic media, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-(2-Methyl-4-nitrophenyl)pyridin-2-amine and 4-(2-Methyl-6-nitrophenyl)pyridin-2-amine | Substitution on the activated tolyl ring is favored. |

Nucleophilic Substitution Reactions on Pyridin-2-amine Ring Systems

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. youtube.com However, in 4-(2-Methylphenyl)pyridin-2-amine, these positions are occupied. For a nucleophilic substitution to occur on the pyridine ring, a good leaving group would need to be present.

If a derivative, such as 2-chloro-4-(2-methylphenyl)pyridine, were used as a precursor, nucleophilic substitution at the 2-position by an amine would be a viable route to synthesize the target compound or its derivatives. Generally, in such reactions, a strong nucleophile attacks the electron-deficient carbon, leading to the displacement of the leaving group. youtube.com The reactivity follows the order F > Cl > Br > I for the leaving group in many activated SNAr reactions. nih.gov

Table 2: Representative Nucleophilic Substitution for a Precursor

| Reactant | Nucleophile | Conditions | Product |

|---|

Oxidation Reactions and Product Characterization

The oxidation of this compound can occur at several sites: the methyl group of the tolyl ring, the amino group, or the pyridine ring itself, potentially forming an N-oxide.

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Oxidation of the pyridine nitrogen to an N-oxide is a common reaction for pyridines, which can activate the ring for further functionalization. youtube.com For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenyl-acetamides has been studied, indicating the potential for oxidation on the pyridine ring. osti.gov

Table 3: Potential Oxidation Products

| Oxidizing Agent | Potential Product | Characterization Notes |

|---|---|---|

| KMnO₄ | 4-(2-Carboxyphenyl)pyridin-2-amine | Appearance of a carboxylic acid peak in IR and NMR spectra. |

Reduction Reactions and Derivative Formation

Reduction reactions of this compound can target the pyridine ring. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the pyridine ring to a piperidine (B6355638) ring. This transformation significantly alters the geometry and basicity of the molecule.

In some cases, specific reducing agents can selectively reduce a nitro group if one were introduced onto the molecule through electrophilic substitution. For example, nitro compounds can be reduced to amines using H₂ gas with a Pd/C catalyst. acs.org

Table 4: Potential Reduction Products

| Reducing Agent | Substrate (if modified) | Product |

|---|---|---|

| H₂, Pd/C | This compound | 4-(2-Methylphenyl)piperidin-2-amine |

Derivatization Strategies for Structural Diversification

The amino group of this compound is a key handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and formation of sulfonamides, leading to a wide range of structurally diverse molecules.

For example, reaction with acid chlorides or anhydrides would yield the corresponding amides. researchgate.net These derivatives are often explored for their biological activities. Furthermore, the parent amine can serve as a building block in the synthesis of more complex heterocyclic systems, such as pyrimidines, by reacting with appropriate precursors. researchgate.netnih.gov The synthesis of various substituted pyrimidin-2-amine derivatives often involves the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride. nih.gov

Another strategy for diversification is through coupling reactions. For instance, if a halogen were present on the pyridine ring, palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. acs.org

Table 5: Examples of Derivatization Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(4-(2-Methylphenyl)pyridin-2-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-(2-Methylphenyl)pyridin-2-yl)-4-methylbenzenesulfonamide |

Biochemical Target Interaction Studies in Vitro of 4 2 Methylphenyl Pyridin 2 Amine Derivatives

Rational Design of Derivatives for Biochemical Investigation

The rational design of derivatives of a parent compound is a cornerstone of medicinal chemistry. This process involves strategic modifications of the chemical scaffold to enhance interactions with a specific biological target. For the 4-(2-Methylphenyl)pyridin-2-amine scaffold, this would entail targeted substitutions on the pyridine (B92270) ring, the 2-amino group, or the 2-methylphenyl moiety. The goal of such modifications would be to probe the chemical space around the molecule to identify key structural features that govern its biological activity. Unfortunately, specific examples and strategies for the rational design of this compound derivatives for biochemical investigation are not detailed in the available literature.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mode and predicting the affinity of a ligand for a biological target. While numerous studies detail the molecular docking of various aminopyridine and aminopyrimidine derivatives with a range of biological targets such as protein kinases, there is a lack of specific published data on the molecular docking of this compound derivatives. Consequently, a data table of predicted binding affinities and interactions for this specific class of compounds cannot be compiled from the existing scientific record.

Enzyme Inhibition and Receptor Binding Assays (In Vitro Mechanistic Focus)

In vitro assays are critical for determining the biological activity of newly synthesized compounds. These assays measure the extent to which a compound can inhibit the activity of a specific enzyme or bind to a particular receptor. This quantitative data, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, is essential for evaluating the potency of a compound. Despite the importance of such data, there is no significant body of published research presenting enzyme inhibition or receptor binding data for a series of this compound derivatives. Therefore, a detailed data table of their in vitro mechanistic activity cannot be provided at this time.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. By systematically modifying a chemical structure and observing the resulting changes in activity, researchers can build a model that guides the design of more potent and selective compounds. For the this compound scaffold, SAR studies would involve analyzing how different substituents and their positions on the molecule affect its interaction with a given biological target. The absence of a series of synthesized and tested derivatives in the literature precludes a meaningful discussion of the SAR for this specific compound family.

Modulation of Biochemical Pathways (In Vitro Cellular/Molecular Level)

Understanding how a compound affects biochemical pathways at the cellular and molecular level is crucial for elucidating its mechanism of action. This can involve a variety of in vitro cellular assays to measure changes in signaling pathways, gene expression, or other cellular processes in response to treatment with the compound. As with the other areas of investigation, there is a lack of specific published research on the effects of this compound derivatives on biochemical pathways at the in vitro level.

Future Research Directions and Emerging Avenues for 4 2 Methylphenyl Pyridin 2 Amine Research

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research for preparing 4-(2-Methylphenyl)pyridin-2-amine and its analogs will likely pivot from traditional, often harsh, methods to innovative strategies that prioritize sustainability, efficiency, and atom economy.

Key areas of exploration include:

Metal-Free Annulation Reactions: A promising avenue is the use of metal-free [3+3] annulation strategies. These methods can construct polysubstituted pyridines under mild conditions with broad substrate tolerance, avoiding the cost and toxicity associated with transition metal catalysts. mdpi.com

Green Chemistry Approaches: The adoption of green solvents and reaction conditions is paramount. Research into using eco-friendly solvent systems, such as ethanol-water mixtures at ambient temperatures, has shown remarkably high yields (up to 95.6%) for related pyridine (B92270) derivatives. ijcrcps.com Further investigation into solvent-free and catalyst-free, one-pot reactions, which are operationally simple and reduce waste, will be crucial. researchgate.net

Photoredox and Electrochemical Synthesis: Light- and electricity-driven reactions represent the cutting edge of synthetic methodology. Sustainable methods like photoredox-catalyzed C-H arylation of pyridines using in-situ generated diazonium salts offer a powerful tool. acs.org Similarly, novel electrochemical techniques, such as single-carbon insertion into aromatic rings, provide unprecedented transformations for creating diverse pyridine structures. scitechdaily.com

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity. Developing new MCRs for substituted 2-aminopyridines under solvent-free conditions offers a fast, clean, and flexible method for generating diverse libraries of these compounds. nih.govnih.gov

A comparative look at conventional versus emerging sustainable methods highlights the direction of future synthetic efforts.

| Feature | Conventional Methods (e.g., Reflux in Ethanol) | Emerging Sustainable Methods |

| Catalyst | Often requires metal catalysts or acids | Catalyst-free, or uses green catalysts (e.g., NH4Cl) researchgate.netresearchgate.netnih.gov |

| Solvent | Organic solvents (e.g., ethanol, DMSO) | Green solvents (ethanol-water) or solvent-free ijcrcps.comresearchgate.net |

| Temperature | Often requires elevated temperatures/reflux | Ambient/room temperature possible ijcrcps.com |

| Yield | Variable, reported as low as 54.4% ijcrcps.com | High, up to 95.6% reported ijcrcps.com |

| Waste | Generates more waste streams | Reduced waste, higher atom economy |

| Complexity | Multi-step, tedious work-up | One-pot, operationally simple researchgate.net |

Advanced Computational Modeling Techniques for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, advanced computational modeling will enable a shift from serendipitous discovery to rational, predictive design.

Future directions in this area include:

Integrated Predictive Modeling: The use of integrated computational platforms to predict a wide range of properties before synthesis is becoming standard. This includes evaluating physicochemical characteristics, ADME (Absorption, Distribution, Metabolism, Excretion) profiles, and potential toxicity. auctoresonline.orgrsc.org Algorithms can forecast parameters like water solubility, blood-brain barrier penetration, and cardiotoxicity, allowing researchers to prioritize candidates with the highest probability of success. nih.gov

Structure-Activity Relationship (SAR) Analysis: Computational tools can elucidate detailed SARs. By calculating molecular descriptors and analyzing electrostatic potential maps, researchers can identify which structural features, such as the placement of specific functional groups, enhance a desired biological activity. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening: Designing derivatives based on known biological targets can be significantly enhanced using pharmacophore modeling. This involves identifying the essential 3D arrangement of features required for biological activity and using this model to screen virtual libraries for new, potent compounds.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure of molecules. nih.gov Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies helps in understanding reactivity and predicting the outcomes of proposed synthetic pathways. nih.gov

The following table showcases key computational parameters used to pre-screen and design pyridine derivatives for therapeutic applications.

| Parameter/Tool | Application in Predictive Chemistry | Reference |

| Molinspiration, pkCSM | Predicts physicochemical properties, drug-likeness, bioactivity, and ADME profiles. | auctoresonline.org |

| CNS-MPO, BBB_SCORE | Calculates the probability of Central Nervous System (CNS) penetration and Blood-Brain Barrier (BBB) crossing. | nih.gov |

| hERG Prediction | Estimates potential cardiotoxicity by predicting inhibition of the hERG potassium channel. | nih.gov |

| PASS Online | Forecasts a broad spectrum of potential biological activities based on chemical structure. | auctoresonline.org |

| DFT Calculations | Determines electronic properties (HOMO/LUMO, total energy) to understand reactivity and stability. | nih.govnih.gov |

Design of Next-Generation Ligands and Functional Materials

The pyridine ring is a privileged scaffold in the design of ligands for catalysis and advanced functional materials. researchgate.net The specific substitution pattern of this compound offers unique steric and electronic properties that can be harnessed for these applications.

Emerging avenues for research are:

Tunable Ligand Scaffolds: The pyridin-2-amine core can be incorporated into larger, more complex ligand systems like pyridinophanes. tcu.edu Future work will involve systematically modifying the substituents on both the phenyl and pyridine rings to fine-tune the electronic and steric properties of the resulting metal complexes, leading to highly active and selective catalysts. tcu.edursc.org The hemilability of pyridonate ligands, where a donor arm can reversibly dissociate, creates a vacant coordination site that can induce unique reactivity, a feature ripe for exploration. rsc.org

Organic Electronic Materials: Pyridine-containing molecules are being developed as functional materials for organic electronics. For instance, pyrene-pyridine derivatives have been successfully used as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). acs.org Future designs could incorporate the this compound motif to modulate the photophysical properties and improve device performance and stability. acs.org

Scaffold Hopping for Medicinal Chemistry: In drug discovery, the pyridin-2-amine structure can serve as a starting point for "scaffold hopping," where the core is systematically replaced with other chemical motifs to improve properties like potency, selectivity, and pharmacokinetics while maintaining the key binding interactions of the original molecule. nih.gov

Interdisciplinary Research Integrating Chemical and Biological Systems (Mechanistic)

Understanding not just what a molecule does, but how it does it, is fundamental to its optimization and safe application. This requires a deeply interdisciplinary approach that connects synthetic chemistry with structural biology, pharmacology, and advanced bio-analytical techniques.

Key future research themes include:

Structure-Based Drug Design: Combining chemical synthesis with protein crystallography allows for the precise, structure-based design of potent and selective inhibitors. For related pyridin-2-amine scaffolds, this approach has successfully yielded inhibitors of targets like Dual Leucine Zipper Kinase (DLK), a protein implicated in neurodegenerative diseases. nih.gov This integrated strategy should be applied to targets relevant to this compound.

In Vivo Validation and Mechanistic Probes: The ultimate test of a therapeutic candidate is its efficacy and mechanism of action in a living system. Future research must bridge the gap from in vitro assays to in vivo models, as demonstrated by the evaluation of arylpyridin-2-yl derivatives in mouse models of asthma. mdpi.com Furthermore, developing chemical probes that can report on their biological interactions in real-time within living cells or organisms represents a major leap forward in understanding mechanistic pathways. acs.org

Elucidating Biological Mechanisms: For compounds showing promise, such as antiplasmodial activity, detailed mechanistic studies are essential. This involves identifying the specific cellular pathway being modulated, for example, by studying the inhibition of hemozoin formation in malaria parasites. nih.gov Such studies provide the rationale for further chemical optimization.

Scalability and Industrial Relevance of Synthetic Routes for Pyridin-2-amine Compounds

For any promising compound to transition from the laboratory to commercial application, its synthesis must be scalable, cost-effective, and robust. The industrial relevance of pyridin-2-amines is already established, as they serve as key intermediates in the production of several pharmaceuticals. innospk.comwikipedia.org

Future research must therefore address:

Development of Scalable Syntheses: A key challenge is translating novel, high-efficiency laboratory methods into large-scale production. Research should explicitly target scalability, as demonstrated in syntheses that have been successfully performed on the gram scale and beyond. acs.org

Process Optimization for Yield and Purity: Industrial success depends on maximizing yield and purity while minimizing cost. This involves refining production techniques, moving away from expensive reagents and catalysts, and simplifying operational procedures. researchgate.netinnospk.com The high yields and mild conditions of emerging green synthetic methods are particularly attractive from an industrial standpoint. ijcrcps.com

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Methylphenyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, intermediates like 4-bromo-2-methylpyridine can react with 2-methylphenylboronic acid under palladium catalysis. Optimization includes adjusting reaction temperature (80–120°C), solvent selection (toluene or DMF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong acids/bases. Store in airtight containers under inert gas. No acute toxicity data is available, but assume potential irritancy based on structural analogs .

Q. What purification techniques are effective for isolating this compound?

Use gradient column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water. Monitor purity via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

Contradictions may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) for consistency. For ambiguous peaks, employ 2D NMR (COSY, HSQC) or compare with computed chemical shifts using DFT methods (e.g., Gaussian) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Software like ORCA or Gaussian is recommended .

Q. How to design experiments for studying structure-activity relationships (SAR) of derivatives?

Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the phenyl or pyridine rings. Test biological activity via in vitro assays (e.g., enzyme inhibition). Use multivariate statistical analysis to correlate structural features with activity .

Q. What strategies improve low yields in coupling reactions involving this compound?

Optimize catalyst systems (e.g., switch from Pd(PPh₃)₄ to XPhos Pd G3). Increase reaction time (24–48 hrs) or use microwave-assisted synthesis. Additives like K₂CO₃ or TBAB may enhance coupling efficiency .

Q. How to validate the crystalline structure using X-ray diffraction?

Employ single-crystal X-ray diffraction with SHELXL for refinement. Analyze ORTEP diagrams for bond angles/geometry. Validate against CIF files and check R-factors (<5%). Software like Olex2 or WinGX facilitates data processing .

Q. Best practices for confirming molecular ion peaks via mass spectrometry?

Use high-resolution LCMS-ESI to observe [M+H]⁺ or [M+Na]⁺. Compare isotopic patterns with theoretical simulations (e.g., ChemDraw). For complex mixtures, tandem MS/MS identifies fragmentation pathways unique to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.